(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a phenyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. Common precursors include 2,2-dimethyl-1,3-dioxolane derivatives, which can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of dioxolane aldehydes or acids.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral purity. It may also serve as a building block for the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-(bromomethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(methoxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
Uniqueness
Compared to its analogs, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other substituents.
Properties
CAS No. |
501012-71-1 |
---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
YONFFTSRYARUDI-QWRGUYRKSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)CCl)C |
Canonical SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.